molecular formula C15H24ClNO B1440811 3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride CAS No. 1220030-71-6

3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride

Cat. No.: B1440811
CAS No.: 1220030-71-6
M. Wt: 269.81 g/mol
InChI Key: YEHAYTYZNQTDIB-UHFFFAOYSA-N
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Description

3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride is a chemical compound with the molecular formula C15H24ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, substituted with a tert-butyl group and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride typically involves the following steps:

  • Bromination: The starting material, 4-(tert-butyl)-2-methylphenol, undergoes bromination to introduce a bromo group at the para position.

  • Nucleophilic Substitution: The bromo compound is then reacted with pyrrolidine in the presence of a base, such as potassium carbonate, to form the pyrrolidine derivative.

  • Acidification: The resulting product is treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can be carried out to replace the pyrrolidine ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and their derivatives.

  • Reduction Products: Amines, alcohols, and their derivatives.

  • Substitution Products: Various substituted pyrrolidines and related compounds.

Scientific Research Applications

3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

3-[4-(tert-Butyl)-2-methylphenoxy]pyrrolidine hydrochloride can be compared with other similar compounds, such as:

  • 3-[4-(tert-Butyl)-2-methylphenoxy]morpholine hydrochloride: Similar structure but with a morpholine ring instead of pyrrolidine.

  • 3-[4-(tert-Butyl)-2-methylphenoxy]piperidine hydrochloride: Similar structure but with a piperidine ring instead of pyrrolidine.

Uniqueness: The presence of the tert-butyl group in the phenyl ring enhances the compound's stability and solubility, making it distinct from other similar compounds. Additionally, the pyrrolidine ring provides unique chemical reactivity and binding properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from organic synthesis to drug discovery. Further research and development of this compound could lead to new and innovative applications in the future.

Properties

IUPAC Name

3-(4-tert-butyl-2-methylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-11-9-12(15(2,3)4)5-6-14(11)17-13-7-8-16-10-13;/h5-6,9,13,16H,7-8,10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHAYTYZNQTDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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